Tert-butyl 5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-8-carboxylate
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Overview
Description
“Tert-butyl 5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-8-carboxylate” is a complex organic compound. It is part of a class of compounds known as tetrahydrotetrazolopyridines . These compounds are often used in medicinal chemistry as they can act as therapeutic agents or their precursors . The compound is a yellow solid with a melting point of 113–115°C .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a one-pot synthesis of various dihydrotetrazolo[1,5-a]pyrimidines and tetrahydrotetrazolo[1,5-a]quinazolinones was achieved via a three-component reaction of aldehyde, 5-aminotetrazole, and diketones in PEG-400 under microwave irradiation at 110°C for 30 minutes . This method has the advantage of being a green protocol, having operational simplicity, high yields, recyclability of the solvent, and involves isolation of the final product without column purification .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 113–115°C . The compound is a yellow solid . The 1H NMR spectrum (400 MHz, CDCl3), δ, ppm (J, Hz): 1.44 (9H, s, 3CH3); 1.88 (1H, s, NH); 3.21 (2H, t, J = 5.5, 6-CH2); 4.05 (2H, t, J = 5.5, 5-CH2); 4.20 (2H, s, 8-CH2) .Properties
IUPAC Name |
tert-butyl 5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)7-5-4-6-14-8(7)11-12-13-14/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOXMEMKVHBOTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN2C1=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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